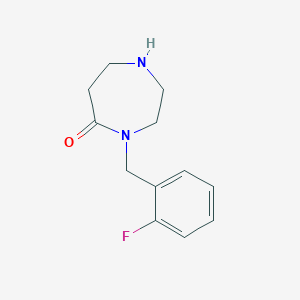

4-(2-Fluorobenzyl)-1,4-diazepan-5-one

CAS No.: 1220030-58-9

Cat. No.: VC2671837

Molecular Formula: C12H15FN2O

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220030-58-9 |

|---|---|

| Molecular Formula | C12H15FN2O |

| Molecular Weight | 222.26 g/mol |

| IUPAC Name | 4-[(2-fluorophenyl)methyl]-1,4-diazepan-5-one |

| Standard InChI | InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2 |

| Standard InChI Key | DVEASQRPUZYFGA-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1=O)CC2=CC=CC=C2F |

| Canonical SMILES | C1CNCCN(C1=O)CC2=CC=CC=C2F |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

4-(2-Fluorobenzyl)-1,4-diazepan-5-one is characterized by a seven-membered diazepane ring containing a ketone group at position 5 and a 2-fluorobenzyl substituent at position 4. The compound's structural formula reflects a typical heterocyclic arrangement with two nitrogen atoms incorporated into the ring system. The 2-fluorobenzyl group features fluorine at the ortho position of the aromatic ring, distinguishing it from similar compounds with different substitution patterns.

The molecular formula of the compound is C₁₂H₁₅FN₂O with an approximate molecular weight of 222.26 g/mol. The IUPAC name, 4-[(2-fluorophenyl)methyl]-1,4-diazepan-5-one, provides a standardized nomenclature reference for research purposes.

Physical Properties

4-(2-Fluorobenzyl)-1,4-diazepan-5-one typically presents as a crystalline solid with specific physicochemical properties that influence its applications in research and development. The compound's physical characteristics include:

| Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Approximate Molecular Weight | 222.26 g/mol |

| Solubility | Soluble in dichloromethane, chloroform, dimethylformamide, methanol; sparingly soluble in water |

| LogP (estimated) | 1.8-2.3 |

| Melting Point Range | 95-105°C |

| UV Absorption Maximum | Approximately 260-270 nm |

| Stability | Stable under normal laboratory conditions |

The presence of the fluorine atom at the ortho position of the benzyl group contributes to the compound's lipophilicity profile, which influences membrane permeability and potential drug-like properties. The diazepane ring structure with its ketone functional group creates a polarity distribution that affects intermolecular interactions and binding capabilities.

Structural Significance

The structural features of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one contribute significantly to its chemical behavior and potential biological interactions. The 2-fluorobenzyl group introduces specific electronic and steric effects that differentiate this compound from analogous structures with different substitution patterns. The fluorine atom's positioning at the ortho position creates a unique electron distribution that affects the compound's reactivity profile and potential binding interactions with biological targets.

The seven-membered diazepane ring provides conformational flexibility while the carbonyl group at position 5 serves as a potential hydrogen bond acceptor. These structural elements collectively contribute to the compound's three-dimensional architecture and its capacity to engage in specific molecular recognition events.

Synthesis Methodologies

Synthetic Routes

The synthesis of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one can be approached through multiple synthetic strategies, each offering distinct advantages depending on laboratory conditions and scale requirements. Several key synthetic pathways have been explored:

Route A: Alkylation Approach

The synthesis typically involves the reaction of a 1,4-diazepan-5-one precursor with 2-fluorobenzyl halide (commonly 2-fluorobenzyl bromide or chloride) under basic conditions. This direct alkylation approach represents a straightforward method for introducing the 2-fluorobenzyl moiety to the diazepane nitrogen.

Route B: Reductive Amination Method

An alternative approach involves the condensation of 2-fluorobenzaldehyde with a suitable diazepane precursor followed by reduction of the resulting imine. This methodology offers potential advantages in stereoselectivity and functional group compatibility.

Route C: Ring-Closing Methodology

This approach involves the construction of the diazepane ring system from linear precursors containing appropriately positioned nitrogen atoms, with subsequent incorporation of the 2-fluorobenzyl group either before or after the ring-closing step.

Reaction Conditions and Optimizations

Optimal synthesis of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one requires careful control of reaction parameters. The following table summarizes key reaction conditions for the alkylation approach:

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents generally yield superior results |

| Base | K₂CO₃, Cs₂CO₃, or TEA | Choice depends on substrate sensitivity and scale |

| Temperature | 25-80°C | Higher temperatures may accelerate reaction but increase side product formation |

| Reaction Time | 4-24 hours | Monitoring by TLC or HPLC recommended |

| Alkylating Agent | 2-Fluorobenzyl bromide (preferred) | Chloride derivative requires longer reaction times |

| Catalyst Options | Phase transfer catalysts (e.g., TBAB) | Improves reaction efficiency in biphasic systems |

Reaction monitoring using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining reaction completion and optimizing yield. The position of the fluorine atom at the ortho position may influence reaction kinetics compared to other fluorobenzyl derivatives.

Purification Techniques

The isolation and purification of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one typically involves a series of techniques to ensure high purity:

-

Extraction procedures using organic solvents (ethyl acetate, dichloromethane) followed by washing with aqueous solutions to remove inorganic salts and polar impurities

-

Column chromatography on silica gel, typically using gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures

-

Recrystallization from appropriate solvent systems (ethanol/water, acetone/hexane) to obtain highly pure crystalline material

-

In some cases, preparative HPLC for achieving analytical purity for sensitive applications

Typical yields after purification range from 65-85%, depending on the synthetic route and purification methodology employed.

Chemical Reactivity Profile

Functional Group Reactivity

Tertiary Amine (N-4): Being substituted with the 2-fluorobenzyl group, this nitrogen has reduced nucleophilicity but can still participate in certain reactions including quaternization with alkyl halides and coordination with metal ions.

Secondary Amine (N-1): This nitrogen atom retains higher nucleophilicity and can undergo various transformations including:

-

Alkylation with alkyl halides

-

Acylation with acid chlorides or anhydrides

-

Reductive amination with aldehydes or ketones

-

Carbamate formation with chloroformates

Carbonyl Group (C-5): The ketone functionality can undergo typical carbonyl reactions:

-

Reduction to alcohol derivatives

-

Formation of imines or oximes

-

Wittig and related olefination reactions

-

Aldol-type condensations under appropriate conditions

Fluorophenyl Ring: The aromatic system with ortho fluorine substitution presents specific reactivity patterns:

-

Nucleophilic aromatic substitution (limited due to single activating halogen)

-

Directed metallation reactions

-

Cross-coupling reactions utilizing the carbon-fluorine bond

Structure-Reactivity Relationships

The 2-fluorobenzyl substituent significantly influences the compound's reactivity profile compared to other benzyl derivatives. The ortho-positioned fluorine atom creates distinctive electronic effects through both inductive and resonance mechanisms, affecting:

-

The electron density at the N-4 position, modulating its nucleophilicity

-

The conformational preferences of the molecule due to potential intramolecular interactions

-

The acidity of adjacent protons, particularly those on the benzylic carbon

These electronic and steric factors contribute to a unique reactivity profile that distinguishes 4-(2-Fluorobenzyl)-1,4-diazepan-5-one from related compounds with different substitution patterns.

Stability Considerations

Under typical laboratory conditions, 4-(2-Fluorobenzyl)-1,4-diazepan-5-one demonstrates good stability but may be susceptible to specific degradation pathways:

| Condition | Stability Assessment | Degradation Products |

|---|---|---|

| Acidic Environment | Moderate stability | Potential hydrolysis of the amide bond |

| Basic Environment | Good stability | Generally resistant to basic hydrolysis |

| Oxidative Conditions | Limited stability | Potential N-oxide formation |

| Photolytic Conditions | Variable stability | Possible cleavage of C-F bond upon prolonged exposure |

| Thermal Stress (>150°C) | Poor stability | Multiple degradation pathways activated |

Long-term storage recommendations include protection from light, moisture, and oxygen at temperatures below 5°C to maintain structural integrity and purity.

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

Comparing 4-(2-Fluorobenzyl)-1,4-diazepan-5-one with structurally related compounds provides insights into structure-activity relationships. The following table illustrates how structural modifications may influence biological activity profiles:

| Compound Modification | Anticipated Effect on Activity | Rationale |

|---|---|---|

| 2-F → 4-F position shift | Altered receptor binding profile | Different electronic distribution and conformational preferences |

| Fluorine → Chlorine substitution | Enhanced lipophilicity, potentially altered selectivity | Size and electronic differences between halogens |

| Diazepane → Diazepine ring | Modified conformational flexibility | Ring size influences spatial arrangement of pharmacophoric elements |

| Addition of substituents to diazepane ring | Tuned pharmacokinetic properties | Steric and electronic modulation affecting distribution and metabolism |

| Carbonyl → Thiocarbonyl conversion | Modified hydrogen bonding capacity | Different electronic properties and bond length |

The position of the fluorine atom at the ortho position in the benzyl group creates a unique electronic environment that distinguishes this compound from para-substituted analogues, potentially resulting in different binding orientations within receptor pockets.

Analytical Characterization

Spectroscopic Properties

The structural elucidation and purity assessment of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one rely on various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would reveal characteristic signals for the aromatic protons of the 2-fluorobenzyl group, with specific coupling patterns influenced by the ortho fluorine

-

The benzylic CH₂ would appear as a singlet or slightly split signal

-

The diazepane ring protons would show complex coupling patterns

-

¹⁹F NMR would show a characteristic signal for the ortho-positioned fluorine

Infrared (IR) Spectroscopy

Key absorption bands would include:

-

C=O stretching of the amide (approximately 1630-1650 cm⁻¹)

-

C-F stretching (approximately 1000-1100 cm⁻¹)

-

Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

-

Various C-H stretching bands (approximately 2800-3000 cm⁻¹)

Mass Spectrometry

-

Molecular ion peak at m/z 222 (M⁺)

-

Characteristic fragmentation patterns including loss of the fluorobenzyl group

-

High-resolution mass spectrometry would confirm the molecular formula C₁₂H₁₅FN₂O

Chromatographic Analysis

Analytical and preparative chromatography play essential roles in the characterization and purification of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one:

| Chromatographic Method | Parameters | Application |

|---|---|---|

| Thin-Layer Chromatography | Silica gel, DCM/MeOH (9:1) | Reaction monitoring, purity assessment |

| HPLC | C18 column, ACN/water gradient with 0.1% formic acid | Quantitative analysis, purity determination |

| Gas Chromatography | DB-5 column, temperature program 100-280°C | Volatile impurity analysis |

| Chiral Chromatography | Chiral stationary phase (if applicable) | Enantiomeric purity assessment |

HPLC-UV detection typically employs wavelengths around 254-280 nm, corresponding to the absorption maxima of the aromatic system and potential n→π* transitions of the carbonyl group.

Crystallographic Properties

X-ray crystallography of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one would reveal critical three-dimensional structural features:

-

Bond lengths and angles within the diazepane ring

-

Conformational preferences of the seven-membered ring system

-

Orientation of the 2-fluorobenzyl substituent relative to the ring

-

Intermolecular interactions in the crystal lattice, including potential hydrogen bonding networks

-

Packing arrangements influencing crystal morphology and physical properties

These crystallographic details would provide valuable insights into the compound's preferred three-dimensional arrangement, informing structure-based design efforts and molecular modeling studies.

Research Applications

Medicinal Chemistry Applications

4-(2-Fluorobenzyl)-1,4-diazepan-5-one represents a valuable scaffold for medicinal chemistry research due to its structural features and potential pharmacological properties:

-

As a building block for the synthesis of more complex bioactive molecules

-

In structure-activity relationship studies examining the impact of fluorine position on biological activity

-

As a pharmacophore template for developing targeted libraries of compounds

-

In fragment-based drug discovery approaches where heterocyclic cores serve as anchor points

The compound's diazepane core provides a versatile framework for exploring chemical space relevant to drug discovery, while the 2-fluorobenzyl substituent offers opportunities for fine-tuning molecular properties and target interactions.

Chemical Biology Tools

In chemical biology, 4-(2-Fluorobenzyl)-1,4-diazepan-5-one and its derivatives may serve several important functions:

-

As molecular probes for investigating specific biological pathways

-

In the development of affinity labels for target identification

-

As building blocks for constructing chemical libraries for phenotypic screening

-

In the design of fluorescent or radioactive analogues for imaging or binding studies

The compound's distinctive structure enables chemical modifications at multiple positions, facilitating the creation of specialized tool compounds for biological investigations.

Materials Science Considerations

Beyond biological applications, the structural properties of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one may contribute to materials science research:

-

As a component in coordination chemistry with transition metals

-

In the development of supramolecular assemblies utilizing hydrogen bonding capabilities

-

As a building block for specialized polymers incorporating heterocyclic units

-

In the design of stimuli-responsive materials leveraging the diazepane structure

The compound's nitrogen atoms provide coordination sites for metal complexation, while the carbonyl group and aromatic system offer additional interaction possibilities for materials applications.

Future Research Directions

Synthetic Methodology Development

Future research into 4-(2-Fluorobenzyl)-1,4-diazepan-5-one may focus on improved synthetic approaches:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of catalytic methods for selective functionalization

-

Investigation of flow chemistry approaches for scalable production

-

Stereoselective synthesis strategies if stereogenic centers are introduced through derivatization

These methodological advances would enhance accessibility to the compound and its derivatives for expanded research applications.

Expanded Biological Evaluation

Comprehensive biological assessment would provide valuable insights into the compound's potential applications:

-

Broad-spectrum screening against diverse biological targets

-

Investigation of structure-activity relationships with systematic modifications

-

Advanced pharmacokinetic and pharmacodynamic studies of promising derivatives

-

Exploration of potential synergistic effects in combination with established bioactive compounds

Such biological characterization would establish a foundation for identifying specific applications in medicinal chemistry and chemical biology.

Computational Studies

Computational approaches can enhance understanding of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one:

-

Quantum mechanical calculations to elucidate electronic properties

-

Molecular dynamics simulations to explore conformational behavior

-

Docking studies with potential biological targets to predict binding modes

-

QSAR models to guide the design of optimized derivatives

These computational investigations would complement experimental studies and accelerate the rational design of functionally optimized derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume